Desethyletomidate

Descripción general

Descripción

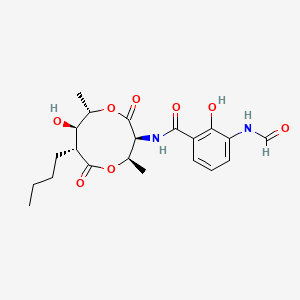

Desethyletomidate is a biochemical . It is an analog of Etomidate, which is a hypnotic agent used for the induction of anesthesia . Etomidate produces its effect by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, thus enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Molecular Structure Analysis

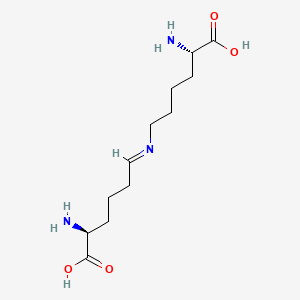

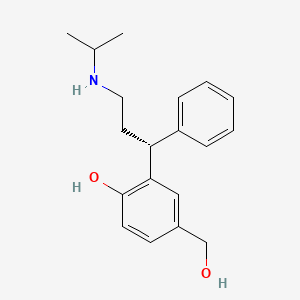

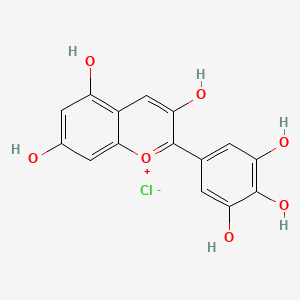

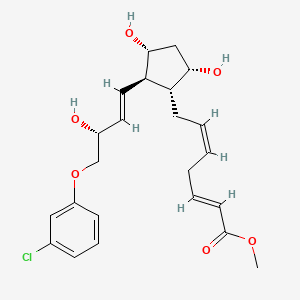

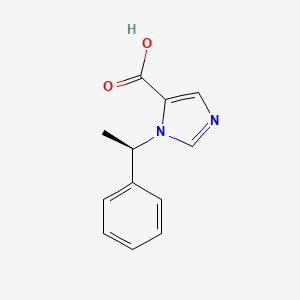

The molecular formula of Desethyletomidate is C12H12N2O2 . The exact molecular structure is not provided in the available resources.

Aplicaciones Científicas De Investigación

Deep Eutectic Solvents (DESs)

Desethyletomidate has potential applications in the field of deep eutectic solvents (DESs). DESs, which are considered new analogues of ionic liquids, are gaining attention due to their low vapor pressure, inflammability, biodegradability, and positive environmental impact. They are suitable for use in various industrial processes, including separation, extraction, biochemical, petroleum, and gas technology. The synthesis and study of DESs composed of different hydrogen bond donors and acceptors, such as glycerol, ethylene glycol, and triethylene glycol, have been explored in this context (Hayyan et al., 2015).

Polymer Research

Research in polymer science, particularly in the degradation and stabilization of polymers, is another area where desethyletomidate could find applications. Studies have focused on understanding the degradation mechanisms of polymers like polyethylene and polyethylene terephthalate (PET). This includes the mechano-oxidative degradation of ultra-high molecular weight polyethylene and the biobased depolymerization of PET using green deep eutectic solvents and enzymatic treatment (Costa et al., 1997), (Attallah et al., 2021).

Biotechnology and Bioengineering

Deep eutectic solvents, potentially including desethyletomidate, are being explored for their use in biotechnology and bioengineering. DESs offer various advantages such as low volatility, non-flammability, chemical and thermal stability, high solubility, and tuneability. Their applications in the medical and biotechnological fields show great promise, especially considering their low toxicity profiles and environmental friendliness (Mbous et al., 2017).

Mecanismo De Acción

Target of Action

Desethyletomidate, like its parent compound etomidate, primarily targets the γ-aminobutyric acid type A (GABA A) receptors . These receptors play a crucial role in the central nervous system as they mediate inhibitory neurotransmission. The activation of GABA A receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .

Mode of Action

Desethyletomidate acts as a positive allosteric modulator on the GABA A receptors . This means that it enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron. Desethyletomidate enhances this effect, leading to an increased duration of the chloride ion channel being open . This results in an increased inhibitory effect on the neuron, leading to the hypnotic and anesthetic effects of the drug .

Biochemical Pathways

The primary biochemical pathway affected by desethyletomidate is the GABAergic pathway . By enhancing the effect of GABA at the GABA A receptors, desethyletomidate increases the inhibitory neurotransmission in the central nervous system. This leads to a decrease in neuronal excitability and results in the hypnotic and anesthetic effects of the drug .

Pharmacokinetics

The pharmacokinetic properties of desethyletomidate are similar to those of etomidate. Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . It is expected that desethyletomidate would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties impact the bioavailability of the drug, determining how quickly and efficiently the drug can exert its effects.

Result of Action

The molecular effect of desethyletomidate is the enhanced opening of the chloride ion channel in the GABA A receptors . This leads to increased inhibitory neurotransmission in the central nervous system. The cellular effect is a decrease in neuronal excitability, which results in the hypnotic and anesthetic effects of the drug .

Propiedades

IUPAC Name |

3-[(1R)-1-phenylethyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYCCBLTSWHXIS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205217 | |

| Record name | Desethyl-etomidate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | |

CAS RN |

56649-48-0 | |

| Record name | 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56649-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethyl-etomidate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl-etomidate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYL-ETOMIDATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/324NBY7A0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.